molecular formula C9H20ClN B13025695 Methyl-beta-cyclohexylethylamine hydrochloride

Methyl-beta-cyclohexylethylamine hydrochloride

Cat. No.: B13025695
M. Wt: 177.71 g/mol
InChI Key: VZHXJJIXJKTLKV-UHFFFAOYSA-N
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Description

N-Methylcyclohexaneethanaminehydrochloride: is an organic compound that belongs to the class of amines. It is a derivative of cyclohexylamine, where the amine group is substituted with a methyl group and an ethanamine group. This compound is typically found in the form of a hydrochloride salt, which enhances its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Aniline: One common method for synthesizing N-Methylcyclohexaneethanaminehydrochloride involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}{11}\text{NH}_2 ]

    Alkylation of Ammonia: Another method involves the alkylation of ammonia using cyclohexanol.

Industrial Production Methods: Industrial production of N-Methylcyclohexaneethanaminehydrochloride typically involves large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methylcyclohexaneethanaminehydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the amine group is replaced by other functional groups. Halogenation is a common substitution reaction, often using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Halogenated compounds.

Scientific Research Applications

Chemistry: N-Methylcyclohexaneethanaminehydrochloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of amine derivatives on cellular processes. It serves as a model compound for understanding the behavior of similar amines in biological systems.

Medicine: N-Methylcyclohexaneethanaminehydrochloride has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its structure allows it to interact with neurotransmitter receptors, making it a candidate for further pharmacological studies.

Industry: In the industrial sector, this compound is used in the production of corrosion inhibitors, rubber accelerators, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-Methylcyclohexaneethanaminehydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound can bind to these receptors, modulating their activity and influencing neurotransmission. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-receptor complex.

Comparison with Similar Compounds

    Cyclohexylamine: A simpler amine with a similar structure but lacking the methyl and ethanamine groups.

    N-Methylcyclohexylamine: Similar to N-Methylcyclohexaneethanaminehydrochloride but without the ethanamine group.

    N-Ethylcyclohexylamine: Another derivative with an ethyl group instead of a methyl group.

Uniqueness: N-Methylcyclohexaneethanaminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H20ClN

Molecular Weight

177.71 g/mol

IUPAC Name

2-cyclohexyl-N-methylethanamine;hydrochloride

InChI

InChI=1S/C9H19N.ClH/c1-10-8-7-9-5-3-2-4-6-9;/h9-10H,2-8H2,1H3;1H

InChI Key

VZHXJJIXJKTLKV-UHFFFAOYSA-N

Canonical SMILES

CNCCC1CCCCC1.Cl

Origin of Product

United States

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